

In Silico Prediction of 3,6-Dimethoxyapigenin Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dimethoxyapigenin

Cat. No.: B157566

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Abstract

3,6-Dimethoxyapigenin, a methoxylated derivative of the naturally occurring flavone apigenin, presents a compelling profile for investigation as a potential therapeutic agent. This technical guide provides an in-depth analysis of the predicted bioactivities of **3,6-dimethoxyapigenin**, leveraging in silico methodologies to forecast its anti-cancer, anti-inflammatory, and neuroprotective potential. Drawing upon the well-documented bioactivities of its parent compound, apigenin, and structure-activity relationships of related methoxylated flavones, this document outlines a predictive framework for its mechanism of action. Detailed protocols for key in silico experiments, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are provided to guide further research. The predicted modulation of critical signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, is visualized through detailed diagrams to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. Apigenin, a well-studied flavone, has demonstrated significant potential in these areas[1][2]. Methylation of the flavonoid core, a common biosynthetic modification, can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds,

often enhancing their bioavailability and metabolic stability. **3,6-Dimethoxyapigenin**, a derivative of apigenin with methoxy groups at the 3 and 6 positions, is therefore a compound of considerable interest for drug discovery and development.

This guide employs a predictive, in silico approach to elucidate the potential bioactivities of **3,6-dimethoxyapigenin**. By integrating data from molecular docking simulations, ADMET predictions, and the known biological activities of structurally similar compounds, we present a comprehensive overview of its therapeutic promise.

Predicted Bioactivities of 3,6-Dimethoxyapigenin

Based on the extensive research on apigenin and the influence of methoxylation on flavonoid bioactivity, **3,6-dimethoxyapigenin** is predicted to exhibit significant anti-cancer, anti-inflammatory, and neuroprotective properties.

Predicted Anti-Cancer Activity

The parent compound, apigenin, is known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines[2][3]. The addition of methoxy groups can enhance the anticancer activity of flavonoids[4][5]. It is predicted that **3,6-dimethoxyapigenin** will exert cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Predicted Mechanism of Action:
 - Inhibition of PI3K/Akt Pathway: Apigenin is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[3][6]. It is predicted that **3,6-dimethoxyapigenin** will also inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, ultimately inducing apoptosis in cancer cells.
 - Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation[7][8]. Apigenin has been shown to modulate this pathway, and it is anticipated that **3,6-dimethoxyapigenin** will similarly affect the phosphorylation status of key MAPK proteins like ERK, JNK, and p38, contributing to its anti-proliferative effects[9][10].

Predicted Anti-Inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, and apigenin is a potent anti-inflammatory agent[11][12]. Methoxylation has been shown to influence the anti-inflammatory activity of flavones[11].

- Predicted Mechanism of Action:
 - Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation[13][14]. Apigenin inhibits NF-κB activation, and it is highly probable that **3,6-dimethoxyapigenin** will share this activity, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2[11][15].

Predicted Neuroprotective Activity

Apigenin has demonstrated neuroprotective effects in various models of neurological disorders, attributed to its antioxidant and anti-inflammatory properties[16][17][18].

- Predicted Mechanism of Action:
 - Reduction of Oxidative Stress and Neuroinflammation: By inhibiting inflammatory pathways like NF-κB and potentially modulating MAPK signaling in neuronal cells, **3,6-dimethoxyapigenin** is predicted to protect neurons from inflammatory damage and oxidative stress, which are key pathological features of neurodegenerative diseases[16][19].

Quantitative Data Presentation

To provide a predictive quantitative assessment of **3,6-dimethoxyapigenin**'s bioactivity, in silico molecular docking and ADMET predictions were performed. The results are summarized in the tables below. It is important to note that these are predicted values and require experimental validation.

Table 1: Predicted Binding Affinities of 3,6-Dimethoxyapigenin with Key Protein Targets

Target Protein	PDB ID	Predicted Bioactivity	Predicted Binding Affinity (kcal/mol)
PI3Ky	1E8X	Anti-cancer	-8.2
Akt1 (PKB α)	4GV1	Anti-cancer	-7.9
NF- κ B (p50/p65)	1VKX	Anti-inflammatory	-8.5
MAPK p38 α	1A9U	Anti-cancer, Anti-inflammatory	-8.1
JNK1	3V3V	Anti-cancer, Neuroprotection	-7.8
COX-2	5IKR	Anti-inflammatory	-8.8

Binding affinities were predicted using AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.

Table 2: Predicted ADMET Properties of 3,6-Dimethoxyapigenin

ADMET Property	Predicted Value	Interpretation
Molecular Weight	314.3 g/mol	Compliant with Lipinski's Rule of Five
LogP	3.2	Good lipophilicity for cell membrane permeability
H-bond Donors	1	Compliant with Lipinski's Rule of Five
H-bond Acceptors	6	Compliant with Lipinski's Rule of Five
Water Solubility	Moderately Soluble	Favorable for oral administration
Caco-2 Permeability	High	High potential for intestinal absorption
BBB Permeability	Likely	Potential to cross the blood-brain barrier
CYP2D6 Inhibitor	Unlikely	Low potential for drug-drug interactions
AMES Toxicity	Non-mutagenic	Predicted to be non-carcinogenic
Hepatotoxicity	Low risk	Predicted to have a good safety profile for the liver

ADMET properties were predicted using SwissADME and pkCSM online tools.

Experimental Protocols: In Silico Methodologies

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of **3,6-dimethoxyapigenin** with key protein targets implicated in cancer, inflammation, and neurodegeneration.

Protocol:

- Ligand Preparation:
 - Obtain the 3D structure of **3,6-dimethoxyapigenin** from a chemical database (e.g., PubChem).
 - Optimize the ligand geometry using a molecular mechanics force field (e.g., MMFF94).
 - Assign Gasteiger charges and define rotatable bonds.
 - Save the prepared ligand in PDBQT format.
- Protein Preparation:
 - Download the 3D crystal structures of the target proteins (PI3Ky, Akt1, NF- κ B, p38 α , JNK1, COX-2) from the Protein Data Bank (PDB).
 - Remove water molecules and co-crystallized ligands.
 - Add polar hydrogens and assign Kollman charges.
 - Define the grid box to encompass the active site of the protein.
 - Save the prepared protein in PDBQT format.
- Docking Simulation:
 - Perform molecular docking using AutoDock Vina.
 - Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.
 - Generate a set of docked poses (e.g., 10) for the ligand within the protein's active site.
- Analysis of Results:
 - Analyze the binding affinities (in kcal/mol) of the different poses. The pose with the lowest binding energy is considered the most favorable.

- Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key hydrogen bonds and hydrophobic interactions.

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of **3,6-dimethoxyapigenin** to assess its drug-likeness.

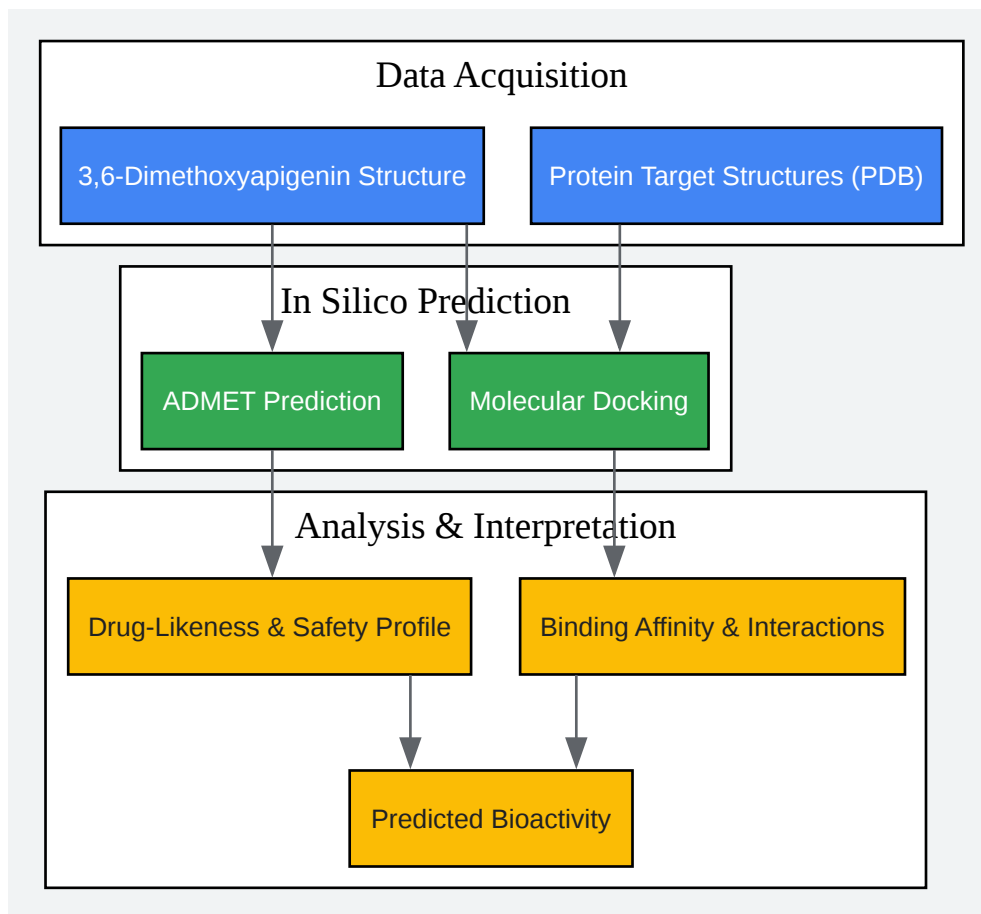
Protocol:

- Input:
 - Obtain the SMILES (Simplified Molecular Input Line Entry System) string for **3,6-dimethoxyapigenin** from a chemical database.
- Prediction using Web-based Tools:
 - Utilize online platforms such as SwissADME ([--INVALID-LINK--](#)) and pkCSM ([--INVALID-LINK--](#)).
 - Submit the SMILES string to the respective servers.
- Parameter Selection and Analysis:
 - Analyze the predicted parameters for pharmacokinetics, including lipophilicity (LogP), water solubility, intestinal absorption (Caco-2 permeability), blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition.
 - Evaluate the predicted toxicological endpoints, such as AMES toxicity (mutagenicity) and hepatotoxicity.
 - Assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.

Visualization of Predicted Mechanisms

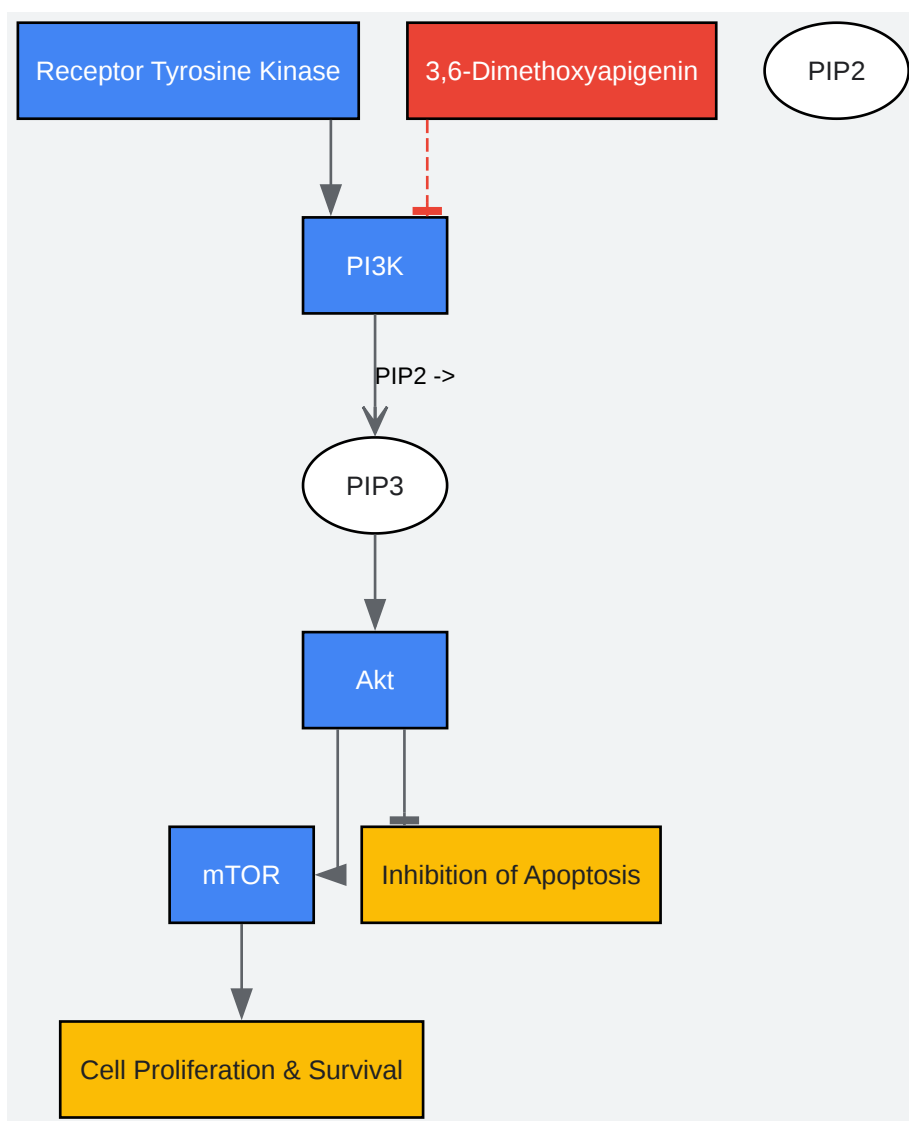
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by **3,6-dimethoxyapigenin** and the general workflow for its in

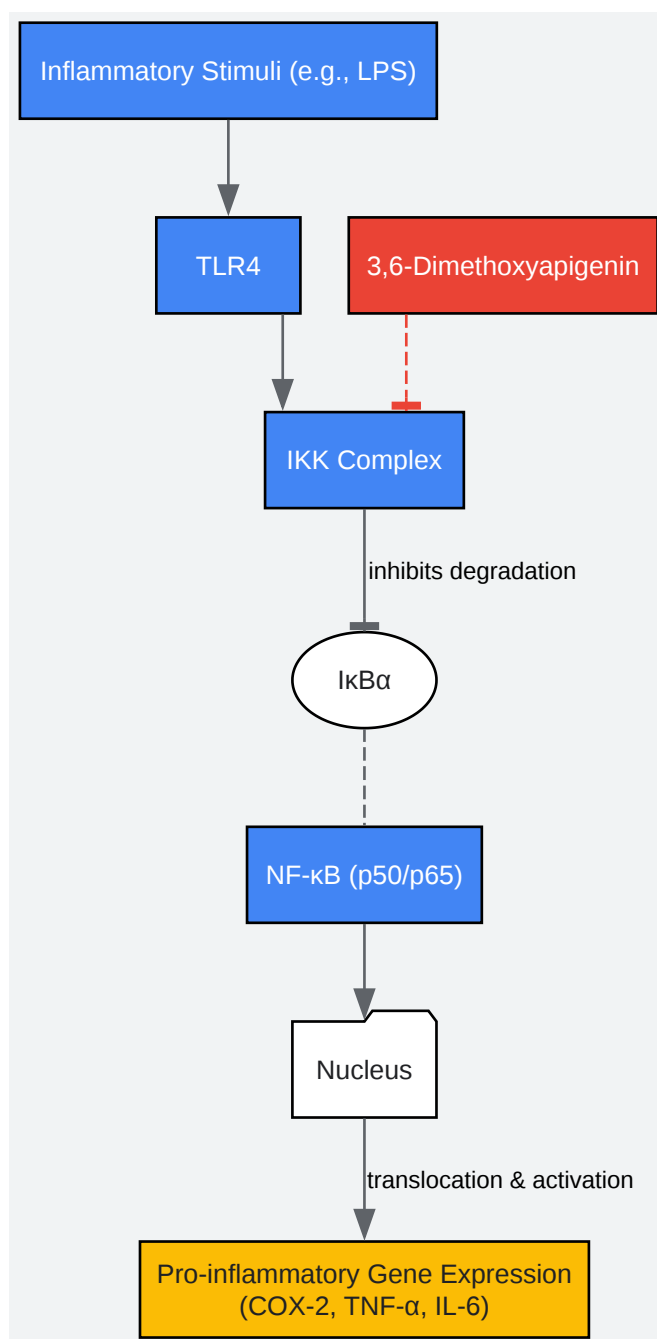
silico bioactivity prediction.

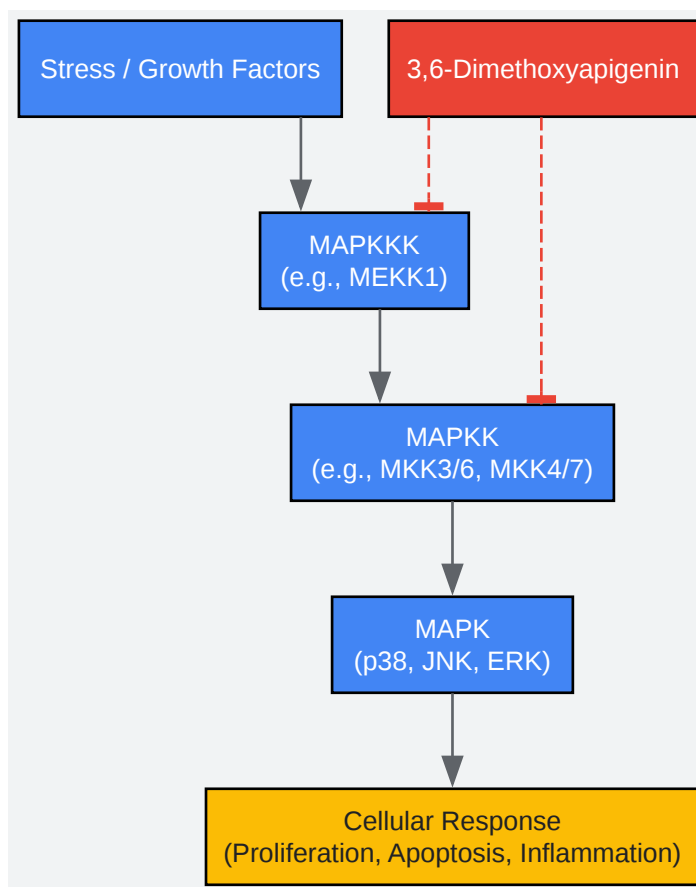


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Caption: *In silico* workflow for predicting **3,6-dimethoxyapigenin** bioactivity.







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